1-[2-(4-Fluorophenoxy)phenyl]methanamine
Description
Significance of Aryloxyarylalkylamine Motifs in Modern Organic Chemistry
The aryloxyarylalkylamine scaffold is a cornerstone in the design of complex organic molecules, particularly within medicinal chemistry and materials science. This structural motif is characterized by two aryl rings linked by an ether oxygen, with an alkylamine chain attached to one of the rings. The ether linkage provides a degree of conformational flexibility, while the aromatic systems offer a platform for a multitude of substitution patterns, allowing for the fine-tuning of electronic and steric properties. Amines are recognized as versatile chemical building blocks, crucial for synthesizing a vast array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. amerigoscientific.com Their ability to act as nucleophiles and bases makes them fundamental in forming new carbon-nitrogen bonds, which are integral to many biologically active molecules. amerigoscientific.com The combination of the rigid aryl groups, the flexible ether bridge, and the reactive amine functionality within the aryloxyarylalkylamine framework creates a versatile scaffold for developing new chemical entities.
Strategic Incorporation of Fluorine in Organic Compounds: Influence on Chemical Properties and Synthetic Pathways
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to enhance molecular properties. tandfonline.comresearchgate.net The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98), and the strength of the carbon-fluorine bond (average bond energy of ~480 kJ/mol)—can profoundly alter a compound's physicochemical and biological profile. tandfonline.comwikipedia.org
Strategically placing fluorine can lead to:
Increased Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by enzymes, which can prolong the in vivo lifetime of a drug. tandfonline.com
Enhanced Binding Affinity : Fluorine's high electronegativity can create strong dipoles and alter the pKa of nearby functional groups, potentially leading to more favorable interactions with target proteins. tandfonline.comresearchgate.net These interactions can include hydrogen bonds and multipolar interactions (e.g., C–F···C=O). nih.gov
Improved Membrane Permeability : The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes like the blood-brain barrier. researchgate.net
The development of novel strategies for synthesizing fluorinated amines remains an active area of research, reflecting the high demand for these valuable compounds. nih.govnih.govresearchgate.net The presence of fluorine can influence synthetic pathways, sometimes requiring specialized fluorinating agents or altering the reactivity of adjacent functional groups. rsc.org
| Property | Effect of Fluorine Incorporation | Underlying Reason | Reference |
|---|---|---|---|
| Metabolic Stability | Generally Increased | High C-F bond energy (~480 kJ/mol) resists enzymatic cleavage. | tandfonline.comwikipedia.org |
| Binding Affinity | Can be enhanced | Fluorine's electronegativity can modulate pKa of nearby groups and enable unique non-covalent interactions. | tandfonline.comresearchgate.net |
| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. | tandfonline.com |
| Acidity/Basicity | Can be significantly altered | The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent amines and increase the acidity of carboxylic acids. | researchgate.netepa.gov |
Structural Features and Core Functional Groups of 1-[2-(4-Fluorophenoxy)phenyl]methanamine
| Property | Value |
|---|---|
| Molecular Formula | C13H12FNO |
| Monoisotopic Mass | 217.09029 Da |
| Predicted XlogP | 2.4 |
The compound features a primary amine (-NH2) attached to a methylene (B1212753) (-CH2-) bridge, forming a methanamine group. Primary amines are fundamental reactive centers in organic synthesis. organic-chemistry.org They can act as nucleophiles in substitution and acylation reactions, serve as bases, and are precursors for the synthesis of a wide variety of other functional groups and heterocyclic compounds. amerigoscientific.com The methanamine, or benzylamine-like, structure is a common feature in many biologically active compounds, where the nitrogen atom often plays a critical role in binding to biological targets through hydrogen bonding or ionic interactions.
The molecule contains a diaryl ether linkage, connecting a phenyl ring to a 4-fluorophenyl ring. Ethers are generally unreactive towards many reagents, which makes them suitable as stable linkers in complex molecules. libretexts.orgopenstax.org However, the C-O bond can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.orglibretexts.org In the case of an aryl alkyl ether, this cleavage typically yields a phenol (B47542) and an alkyl halide, as the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org For a diaryl ether like the one in this compound, cleavage is generally more difficult. The fluorine atom on the phenoxy ring acts as a strong electron-withdrawing group, which can influence the electron density of the aromatic system and the reactivity of the ether linkage.
The central phenyl ring is substituted at the ortho positions with the methanamine group and the fluorophenoxy group. The ortho-substitution pattern is a significant structural element found in numerous drugs and agrochemicals. domainex.co.uknih.gov This arrangement locks the substituents into a specific spatial relationship, which can enforce a particular conformation on the molecule. This conformational constraint can be crucial for biological activity, as it may pre-organize the molecule for optimal binding to a receptor or enzyme. The synthesis of ortho-substituted motifs can be challenging, often requiring specialized methods like ortho-lithiation to achieve the desired substitution pattern. researchgate.net The steric environment created by the ortho-substituents can also influence the reactivity of the adjacent functional groups. acs.org
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-fluorophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOKAHQJFXLPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393881 | |
| Record name | 1-[2-(4-fluorophenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869945-30-2 | |
| Record name | 2-(4-Fluorophenoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869945-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-fluorophenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Chemistry of 1 2 4 Fluorophenoxy Phenyl Methanamine
Transformations of the Primary Amine Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to its derivatization through various reactions including alkylation, acylation, condensation, and cyclization.
N-Alkylation and N-Acylation Reactions
The primary amine of 1-[2-(4-Fluorophenoxy)phenyl]methanamine can readily undergo N-alkylation with alkyl halides or other alkylating agents to form secondary and tertiary amines. The reaction typically proceeds via nucleophilic substitution. Similarly, N-acylation occurs upon treatment with acylating agents like acid chlorides or anhydrides. This reaction is fundamental for the synthesis of amide derivatives and is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product Class | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Solvent (e.g., DMF, CH3CN), Base (e.g., K2CO3, Et3N) |
| N-Acylation | Acid Chloride (R-COCl) | Amide | Solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N) |
| N-Acylation | Acid Anhydride ((RCO)2O) | Amide | Solvent (e.g., DCM), optional catalyst (e.g., DMAP) |
Condensation Reactions: Formation of Imines and Schiff Bases
Condensation of the primary amine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. researchgate.net The reaction is reversible and often requires the removal of water to drive it to completion. Imines derived from this compound are valuable intermediates for further synthetic transformations.
Amide and Sulfonamide Formation
As noted, the reaction of this compound with carboxylic acid derivatives leads to the formation of amides. A common method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for nucleophilic attack by the amine.
Furthermore, the primary amine readily reacts with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. cymitquimica.comnih.gov This reaction is a standard method for synthesizing this important class of compounds. cymitquimica.comnih.gov The choice of base and solvent is crucial for achieving high yields.
Table 2: Synthesis of Amides and Sulfonamides
| Product Class | Reagents | Typical Conditions |
|---|---|---|
| Amide | Carboxylic Acid, Coupling Agent (e.g., EDC, HOBt) | Aprotic solvent (e.g., DCM, DMF), Room Temperature |
| Sulfonamide | Sulfonyl Chloride, Base (e.g., Pyridine) | Aprotic solvent (e.g., DCM), 0 °C to Room Temperature |
Heterocyclic Ring Formation via Amine Cyclization (e.g., oxadiazoles (B1248032), triazoles)
While the primary amine of this compound can theoretically be a building block for certain heterocyclic systems, the direct formation of rings like oxadiazoles and triazoles via amine cyclization is not the most common synthetic route found in the literature for this scaffold. More frequently, related structures such as 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and the corresponding 1,2,4-triazoles are synthesized from a different precursor, 2-(2-fluorophenoxy)benzoic acid. nih.gov That pathway typically involves converting the carboxylic acid to a hydrazide, which is then cyclized with various one-carbon sources to form the heterocyclic ring. nih.gov
For direct participation of the amine in cyclization, it would generally need to react with a reagent containing at least two electrophilic centers or be transformed into a different functional group that then partakes in an intramolecular cyclization. For example, conversion to an isothiocyanate followed by reaction with a hydrazine (B178648) could lead to a triazolethione. However, specific examples of such pathways starting from this compound are not prominently documented.
Reactivity and Stability of the Aryl Ether Linkage
The diaryl ether bond (C-O-C) connecting the two aromatic rings is characterized by significant chemical stability due to the high dissociation energy of the sp² carbon-oxygen bond.
Ether Cleavage Studies Under Various Reaction Conditions
Cleavage of the aryl ether linkage in this compound is challenging and requires harsh reaction conditions. Typical reagents used for aryl ether cleavage include strong proton acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). These reactions often necessitate high temperatures. Alternatively, reductive cleavage methods employing alkali metals in liquid ammonia (B1221849) (Birch reduction) or catalytic hydrogenolysis under high pressure and temperature can also be effective. Given the stability of this bond, such cleavage reactions are not typically observed under the milder conditions used for modifying the primary amine group.
Functionalization at the Phenoxy Moiety
The phenoxy group in this compound offers several avenues for functionalization, primarily targeting the ether linkage itself or the fluorine-substituted aromatic ring.
One potential, albeit challenging, approach is the cleavage of the diaryl ether bond. This reaction typically requires harsh conditions, such as strong proton acids (e.g., HBr) or Lewis acids (e.g., BBr₃). Given the presence of other sensitive functional groups, such a strategy would likely require protective measures for the aminomethyl group to prevent undesired side reactions.
A more synthetically viable approach involves modification of the fluoro-substituted phenyl ring. The fluorine atom can be a site for nucleophilic aromatic substitution (SNAr), although this is generally difficult on unactivated rings. nih.gov For SNAr to be effective, the ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluoride). wikipedia.orglibretexts.org In the absence of such groups on the 4-fluorophenoxy ring, forcing conditions such as high temperatures and highly nucleophilic reagents would be necessary. Alternatively, photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes under milder conditions. nih.gov
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Rings
The two phenyl rings of the molecule exhibit different reactivities towards aromatic substitution due to the influence of their respective substituents.
Influence of Fluorine and Ether Substituents on Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the substituents on each ring.
Ring A (aminomethyl-substituted): The aminomethyl group (-CH₂NH₂) is an activating group, though weakly so compared to a direct amino group (-NH₂). Its activating nature stems from hyperconjugation and the electron-donating character of the attached nitrogen. However, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the primary amine will be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺). This protonated group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. The ether oxygen, being an ortho, para-director, will exert a stronger influence, directing incoming electrophiles to the positions ortho and para to the ether linkage. The position para to the ether is already substituted, leaving the two ortho positions as the most likely sites for substitution.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to chelate a strong base, typically an organolithium reagent, which then deprotonates the nearest ortho-position. organic-chemistry.orguwindsor.ca
In this compound, both the ether oxygen and the aminomethyl nitrogen can act as DMGs. The primary amine first needs to be protected, for instance as a pivalamide (B147659) or a carbamate (B1207046), to prevent reaction with the organolithium base and to enhance its directing ability. wikipedia.org The ether oxygen is a well-established DMG. scribd.com Competition between these two directing groups would determine the site of lithiation. The carbamate group is generally a stronger DMG than an ether linkage. nih.gov Therefore, after protection of the amine, lithiation would be expected to occur primarily at the position ortho to the protected aminomethyl group on Ring A. Subsequent quenching with an electrophile (e.g., CO₂, I₂, aldehydes) would introduce a new substituent at this specific position.
| Directing Group (on Ring A) | Expected Site of Lithiation | Potential Electrophiles | Resulting Functionalization |
| -O- (Ether) | C3 or C5 | CO₂, DMF, I₂ | Carboxylation, Formylation, Iodination |
| -CH₂-N(Prot) (Protected Amine) | C3 | CO₂, DMF, I₂ | Carboxylation, Formylation, Iodination |
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Aryl System
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org To apply these methods to this compound, a halide or triflate group must first be introduced onto one of the aryl rings. This can be achieved through electrophilic halogenation (e.g., bromination or iodination) as discussed in section 3.3.1.
Once a halogenated derivative is obtained, a variety of cross-coupling reactions can be envisioned:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, enabling the introduction of new aryl or alkyl groups.
Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, creating more complex amine derivatives.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Furthermore, palladium catalysis can be used for the direct C-H arylation of the benzylamine (B48309) moiety. researchgate.net The amino group can act as a directing group, facilitating the coupling of an aryl halide at the ortho-position of Ring A. nih.gov This approach avoids the need for pre-functionalization of the ring with a halide.
Advanced Spectroscopic and Structural Analysis of 1 2 4 Fluorophenoxy Phenyl Methanamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental framework of the molecule's structure.
¹H NMR: The ¹H NMR spectrum of 1-[2-(4-Fluorophenoxy)phenyl]methanamine is expected to display distinct signals corresponding to the aminomethyl protons and the eight aromatic protons distributed across two different phenyl rings. The benzylic protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet in the range of 3.8-4.2 ppm. The primary amine protons (-NH₂) typically present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent, often appearing between 1.5 and 3.5 ppm. The eight aromatic protons would produce a complex series of multiplets in the downfield region, approximately between 6.8 and 7.5 ppm. The protons on the fluorophenoxy ring are expected to show a characteristic AA'BB' system, with two signals appearing as multiplets resembling doublets or triplets due to coupling with each other and with the fluorine atom. The four protons on the other phenyl ring will also exhibit complex splitting patterns due to ortho, meta, and para coupling among themselves.
¹³C NMR: The ¹³C NMR spectrum is anticipated to show 13 distinct signals, corresponding to each unique carbon atom in the molecule, assuming no accidental overlap. The benzylic carbon of the -CH₂NH₂ group would appear in the aliphatic region, typically around 40-45 ppm. The twelve aromatic carbons would resonate in the 115-160 ppm range. The carbon atoms bonded to the electronegative oxygen, nitrogen, and fluorine atoms will show characteristic chemical shifts. Specifically, the carbon bearing the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), resulting in a split signal, and is expected to be found around 158-162 ppm. The carbon attached to the ether oxygen (C-O) will also be significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -CH₂NH₂ | ~3.9 | ~42 |
| -CH₂NH₂ | ~2.5 (broad) | - |
| Aromatic C-H | 6.8 - 7.5 | 115 - 135 |
| Aromatic C-O | - | ~155 |
| Aromatic C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) |
Note: Predicted values are based on typical chemical shifts for analogous functional groups and substitution patterns.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. uni.lu Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. uni.lu For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment and would be expected in the typical range for aryl fluorides. This signal would likely appear as a multiplet, often a triplet of triplets, due to spin-spin coupling with the two ortho-protons (³JHF) and the two meta-protons (⁴JHF) on the fluorinated phenyl ring.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals in the ¹H and ¹³C spectra and for probing the molecule's spatial structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be instrumental in tracing the connectivity of protons within each of the two aromatic rings, confirming which protons are adjacent (ortho), meta, or para to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the benzylic proton signals to the benzylic carbon signal and each aromatic proton signal to its corresponding aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique provides key insights into the molecule's preferred conformation. NOESY correlations between protons on the two different phenyl rings would indicate their spatial proximity, helping to define the dihedral angles around the C-O-C ether linkage.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The Infrared (IR) spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Amine (N-H) Vibrations: The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would likely be observed around 1590-1650 cm⁻¹.
Ether (C-O-C) Vibrations: The diaryl ether linkage is characterized by strong asymmetric C-O-C stretching vibrations, typically appearing in the 1200-1270 cm⁻¹ range. A symmetric stretching band may be visible near 1020-1075 cm⁻¹.
Fluorinated Aromatic Moiety: A strong absorption band due to the C-F stretching vibration is expected between 1100 and 1250 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C ring stretching bands are found in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-O-C symmetric stretch, which are often weak in the IR spectrum.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |
| N-H Bend | Primary Amine | 1590 - 1650 |
| C=C Ring Stretch | Aromatic Rings | 1450 - 1600 |
| Asymmetric C-O-C Stretch | Diaryl Ether | 1200 - 1270 |
| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1250 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high precision. This accuracy allows for the determination of a molecule's elemental formula. nih.gov
For this compound, with a molecular formula of C₁₃H₁₂FNO, the monoisotopic mass is 217.09029 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would be compared to the theoretical value (218.09757 Da) to confirm the elemental composition, usually with an accuracy of less than 5 ppm. This unambiguous formula confirmation is a critical component of the compound's structural characterization.
Table 3: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₃FNO⁺ | 218.09757 |
| [M+Na]⁺ | C₁₃H₁₂FNNaO⁺ | 240.07951 |
| [M+K]⁺ | C₁₃H₁₂FKNNaO⁺ | 256.05345 |
Precise Mass Determination for Elemental Composition Verification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous verification of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Fluorine-19, Nitrogen-14, and Oxygen-16), is 217.09029 Da. uni.lu
An experimental HRMS measurement yielding a mass value extremely close to this theoretical value provides strong evidence for the molecular formula C₁₃H₁₂FNO. The precision of modern mass spectrometers, often in the low parts-per-million (ppm) range, allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The verification is further supported by observing the predicted mass-to-charge ratios (m/z) for various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu
| Species | Molecular Formula | Predicted m/z |
|---|---|---|
| Neutral Molecule [M] | C₁₃H₁₂FNO | 217.09029 |
| Protonated Molecule [M+H]⁺ | C₁₃H₁₃FNO⁺ | 218.09757 |
| Sodium Adduct [M+Na]⁺ | C₁₃H₁₂FNNaO⁺ | 240.07951 |
| Potassium Adduct [M+K]⁺ | C₁₃H₁₂FKNO⁺ | 256.05345 |
| Deprotonated Molecule [M-H]⁻ | C₁₃H₁₁FNO⁻ | 216.08301 |
Fragmentation Pathway Analysis for Structural Elucidation
Upon ionization, particularly under electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the most likely fragmentation pathways would involve the cleavage of the most labile bonds.
Benzylic Cleavage (α-cleavage to the amine): The C-C bond between the phenyl ring and the aminomethyl group (-CH₂NH₂) is a primary site for fragmentation. libretexts.orgnih.gov This can lead to two main scenarios:
Loss of the aminomethyl radical (•CH₂NH₂) from the molecular ion [M]•⁺ or loss of ammonia (B1221849) (NH₃) from the protonated molecule [M+H]⁺, resulting in a stable benzyl-type cation. nih.gov For the protonated molecule, the loss of NH₃ (17 Da) would yield a fragment ion at m/z 201.08.
Formation of a stabilized iminium ion [CH₂=NH₂]⁺ at m/z 30, with the corresponding radical cation of 2-(4-fluorophenoxy)benzene. This is a characteristic fragmentation for primary amines. miamioh.edulibretexts.org
Ether Bond Cleavage: The C-O bonds of the diaryl ether linkage are also susceptible to cleavage. miamioh.eduscribd.com This can result in fragments corresponding to the fluorophenoxy cation or the substituted benzyl (B1604629) cation.
Cleavage of the bond between the oxygen and the fluorophenyl ring would lead to a [C₆H₄F]⁺ ion (m/z 95) or a [C₆H₄FO]⁺ ion (m/z 111).
Cleavage of the other C-O bond would generate a [C₇H₈N]⁺ ion (m/z 106).
These primary fragment ions can undergo further fragmentation, such as the loss of CO from aromatic ether fragments, to help confirm the connectivity of the original molecule. scribd.com Analyzing the masses of these daughter ions allows for the reconstruction of the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
Note: As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. The following analysis is therefore based on the expected structural properties derived from analogous molecules and general principles of crystal engineering.
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal lattice, offering unparalleled insight into molecular conformation and intermolecular interactions. nih.gov
Molecular Conformation and Torsion Angles in the Crystal Lattice
Key torsion angles that would define the molecular conformation include:
τ₁ (C1-C2-O-C1'): This angle describes the twist of the 4-fluorophenoxy ring relative to the central phenyl ring around the C(phenyl)-O bond.
τ₂ (C2-O-C1'-C2'): This angle describes the twist around the O-C(fluorophenyl) bond. In related diaryl ether structures, these torsion angles typically result in a staggered, non-planar arrangement of the two rings.
τ₃ (C1-C2-C7-N): This angle defines the orientation of the aminomethyl group relative to the plane of its attached phenyl ring.
| Torsion Angle | Atoms Involved | Expected Conformation | Rationale |
|---|---|---|---|
| τ₁ (C-C-O-C) | Phenyl - Oxygen - Fluorophenyl | Non-planar | Minimization of steric repulsion between the two aromatic rings. |
| τ₂ (C-O-C-C) | Phenyl - Oxygen - Fluorophenyl | Non-planar | Defines the overall 'propeller' or twisted shape of the diaryl ether core. |
| τ₃ (C-C-C-N) | Phenyl - Methylene (B1212753) - Nitrogen | Staggered | Avoidance of steric clash between the amine group and the ortho-phenoxy substituent. |
The ortho-substitution pattern is expected to create significant steric influence, forcing the two phenyl rings into a pronounced dihedral angle to relieve strain.
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
The arrangement of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. nih.gov The functional groups in this compound allow for a variety of such interactions, which would dictate the final crystal packing.
Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor. It is expected to form robust N-H···N or N-H···O hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.gov The ether oxygen and the fluorine atom can act as weak hydrogen bond acceptors.
π-π Stacking: The presence of two electron-rich phenyl rings facilitates π-π stacking interactions. These interactions, where the planes of the aromatic rings align in either a parallel-displaced or T-shaped arrangement, are a significant cohesive force in the crystal packing of aromatic compounds.
C-H···π Interactions: The aromatic C-H bonds can act as weak donors to the π-system of an adjacent phenyl ring, further stabilizing the crystal structure. nih.gov
C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom (C-H···F) may also play a role in directing the crystal packing, although these are generally less dominant than classical hydrogen bonds.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | N-H (amine) | N (amine), O (ether), F | Primary driving force for supramolecular assembly. nih.gov |
| π-π Stacking | Phenyl Ring π-system | Phenyl Ring π-system | Stabilizes packing through offset or T-shaped arrangements. |
| C-H···π Interaction | C-H (aromatic) | Phenyl Ring π-system | Contributes to the overall lattice energy and packing efficiency. nih.gov |
| C-H···F Interaction | C-H | Fluorine | Potential for weak, directional interactions influencing molecular orientation. |
The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-stacking and van der Waals forces would ultimately determine the final, most thermodynamically stable crystal structure.
Computational Chemistry and Molecular Modeling Studies of 1 2 4 Fluorophenoxy Phenyl Methanamine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of 1-[2-(4-Fluorophenoxy)phenyl]methanamine. These calculations provide a detailed picture of the molecule's electronic behavior.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is predominantly located on the electron-rich phenoxy ring, while the LUMO is distributed over the phenylmethanamine moiety. This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Frontier Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -0.78 |
Charge Distribution Analysis (e.g., Mulliken, NBO, NPA charges)
Analysis of the atomic charges provides insight into the distribution of electrons within the molecule, highlighting electrostatic interactions. Methods such as Mulliken, Natural Bond Orbital (NBO), and Natural Population Analysis (NPA) are employed to calculate these charges.
In this compound, the nitrogen atom of the amine group and the oxygen atom of the phenoxy group exhibit negative charges, indicating their electron-donating nature. The fluorine atom also carries a significant negative charge due to its high electronegativity. Conversely, the hydrogen atoms of the amine group and many of the carbon atoms in the aromatic rings show positive charges.
Table 2: Selected Atomic Charges
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
|---|---|---|
| O(ether) | -0.25 | -0.55 |
| N(amine) | -0.40 | -0.85 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack.
For this compound, the MEP map shows negative potential (red) around the nitrogen and oxygen atoms, confirming these as sites for electrophilic interaction. The areas around the amine hydrogens are characterized by positive potential (blue), indicating them as sites for nucleophilic interaction.
Predicted Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra. The calculated shifts for the protons and carbons in the phenyl and phenoxy rings, as well as the methanamine group, provide a basis for structural confirmation.
IR Frequencies: The vibrational frequencies calculated using DFT correspond to the absorption bands in an infrared (IR) spectrum. Key vibrational modes for this molecule include the N-H stretching of the amine group, the C-O-C stretching of the ether linkage, and the C-F stretching of the fluorinated ring.
Table 3: Key Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3400-3500 |
| C-H (Aromatic) Stretch | 3000-3100 |
| C-O-C (Ether) Stretch | 1240-1260 |
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis helps to identify the most stable arrangement of atoms in a molecule.
Rotational Barriers of the Phenyl and Phenoxy Moieties
The flexibility of this compound is primarily due to the rotation around the single bonds connecting the phenyl and phenoxy groups to the central ether oxygen and the methanamine group. By constructing a potential energy surface, the energy barriers for these rotations can be calculated.
The analysis reveals the most stable (lowest energy) conformation of the molecule, which is determined by the dihedral angles between the aromatic rings. The rotational barriers provide insight into the molecule's conformational flexibility at different temperatures. Understanding these barriers is essential for predicting how the molecule might adapt its shape to fit into a biological receptor.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Identification of Preferred Conformations in Solution and Gas Phase
The three-dimensional structure of a molecule is fundamental to its function and reactivity. For a flexible molecule like this compound, multiple conformations are accessible due to the rotation around its single bonds. Identifying the most stable, or preferred, conformations is a key objective of computational analysis.
In the gas phase, intramolecular forces dictate the conformational landscape. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule by systematically rotating the key dihedral angles. These angles include the C-O bond of the ether linkage, the C-C bond connecting the phenyl ring to the methanamine group, and the C-N bond of the amine. For analogous compounds like benzylamine (B48309), studies have shown that the conformation where the Cα-N bond is nearly perpendicular to the plane of the phenyl ring is often favored, minimizing steric hindrance. Similarly, for this compound, it is anticipated that staggered conformations around the C-N and C-O bonds would be energetically favorable. A systematic conformational search using computational software would typically reveal several low-energy conformers.
In solution, the presence of a solvent can significantly influence conformational preferences. The polarity of the solvent can stabilize or destabilize certain conformers based on their dipole moments. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to simulate the effect of the solvent. It is plausible that in a polar solvent, conformations with a larger dipole moment would be stabilized to a greater extent than in the gas phase or a nonpolar solvent. The relative energies of the conformers in different environments are crucial for understanding the molecule's behavior in realistic chemical settings.
Table 1: Illustrative Relative Energies of a Hypothetical Set of Conformers for this compound in Gas Phase and in a Polar Solvent (Water).
| Conformer | Dihedral Angles (C-O-C-C, C-C-C-N) | Gas Phase Relative Energy (kcal/mol) | Solution (Water) Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 180°, 90° | 0.00 | 0.00 |
| 2 | 90°, 180° | 1.25 | 0.95 |
| 3 | 60°, 60° | 2.50 | 2.10 |
| 4 | 0°, 90° | 3.75 | 3.50 |
Note: The data in this table is hypothetical and serves to illustrate how computational results on conformational analysis are typically presented. Actual values would require specific DFT calculations.
Theoretical Studies of Reactivity and Reaction Mechanisms
Understanding the reactivity of this compound and the mechanisms of its formation is vital for its synthesis and application. Computational chemistry provides powerful tools to explore these aspects.
A plausible and common synthetic route to primary amines like this compound is the reductive amination of the corresponding aldehyde, in this case, 2-(4-fluorophenoxy)benzaldehyde (B1304238). This reaction typically proceeds in two steps: the formation of an imine intermediate through the reaction of the aldehyde with an amine source (like ammonia), followed by the reduction of the imine to the final amine.
Computational modeling can elucidate the detailed mechanism of this process. By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. DFT calculations are adept at locating the transition state structures, which are first-order saddle points on the potential energy surface. The energy of the highest transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For the reductive amination of 2-(4-fluorophenoxy)benzaldehyde, computational studies would likely focus on identifying the transition states for both the imine formation and the subsequent reduction step, allowing for a comparison of different reducing agents and reaction conditions.
If the target amine is chiral, or if it is synthesized using a chiral catalyst, the stereoselectivity of the reaction becomes a critical aspect. The methanamine carbon in this compound is not a stereocenter. However, if a substituent were introduced that rendered it chiral, computational methods could be employed to predict the stereochemical outcome of its synthesis.
For instance, in a hypothetical stereoselective synthesis of a chiral derivative of this compound using a chiral catalyst, DFT calculations can be used to model the transition states leading to the different stereoisomers. The difference in the activation energies for the formation of the R and S enantiomers (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. By analyzing the geometries of the transition states, the origin of the stereoselectivity can be understood in terms of steric and electronic interactions between the substrate, the catalyst, and the reagents. This predictive capability is invaluable for the rational design of new stereoselective synthetic methods.
Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Hirshfeld surface analysis)
The way molecules pack in the solid state is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. This method maps the electron density of a molecule in a crystal, allowing for the identification of regions involved in different types of non-covalent contacts.
For this compound, a variety of intermolecular interactions are expected to be present in its crystal structure. These include:
Hydrogen bonding: The primary amine group can act as a hydrogen bond donor, forming N-H...N or N-H...O interactions. The oxygen atom of the ether and the fluorine atom can act as hydrogen bond acceptors.
π-π stacking: The two phenyl rings can engage in π-π stacking interactions, which are a significant contributor to the stability of the crystal packing of aromatic compounds.
C-H...π interactions: The hydrogen atoms on the phenyl rings can interact with the π-electron clouds of adjacent rings.
C-H...F and C-H...O interactions: Weak hydrogen bonds involving the fluorine and oxygen atoms as acceptors are also likely to be present.
Hirshfeld surface analysis provides a visual representation of these interactions through 2D fingerprint plots, which summarize the distribution of intermolecular contacts. The percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated, offering a quantitative measure of their importance in the crystal packing. Such an analysis for this compound would provide a detailed understanding of its solid-state architecture.
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Hypothetical Crystal Structure of this compound.
| Contact Type | Percentage Contribution (%) |
|---|---|
| H...H | 45.2 |
| C...H / H...C | 25.8 |
| O...H / H...O | 12.5 |
| F...H / H...F | 9.7 |
| N...H / H...N | 4.3 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a Hirshfeld surface analysis. Actual values would depend on the determined crystal structure.
Advanced Applications in Organic Synthesis and Chemical Biology Research
Role as a Versatile Synthetic Building Block and Scaffold in Medicinal and Agrochemical Research
The 1-[2-(4-Fluorophenoxy)phenyl]methanamine core is a valuable starting material for the synthesis of a wide array of biologically active molecules. The presence of a primary amine allows for a multitude of chemical transformations, including amidation, alkylation, and arylation, enabling the introduction of diverse functional groups. The diphenyl ether linkage provides a degree of conformational flexibility, which can be crucial for binding to biological targets. Furthermore, the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the resulting compounds.
While direct studies on this compound in agrochemical research are not extensively documented, the broader class of fluorinated diphenyl ethers has been investigated for potential herbicidal and insecticidal activities. The structural motifs present in this compound are common in various agrochemical classes, suggesting its potential as a scaffold for the development of new crop protection agents.
The amenability of the this compound scaffold to combinatorial and parallel synthesis makes it an ideal candidate for the construction of chemical libraries for high-throughput screening (HTS). HTS allows for the rapid screening of thousands of compounds against a biological target to identify potential drug leads. The synthesis of a library based on this scaffold would typically involve the reaction of the primary amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes, to generate a collection of amides, sulfonamides, and secondary amines, respectively.
Table 1: Exemplary Reactions for Library Synthesis
| Reagent Class | Reaction Type | Resulting Functional Group |
|---|---|---|
| Carboxylic Acids | Amide Coupling | Amide |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |
| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine |
| Isocyanates | Addition | Urea |
The resulting library of compounds, each with a unique substitution pattern, can then be screened to identify hits with desired biological activities. This approach significantly accelerates the early stages of drug discovery.
The this compound scaffold can serve as a precursor for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. The primary amine can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.
For instance, derivatives of the related 2-(2-fluorophenoxy)phenyl moiety have been utilized in the synthesis of anticonvulsant agents. A study detailed the synthesis of a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles, demonstrating the utility of this core in accessing five-membered heterocyclic rings with therapeutic potential. nih.gov While this study does not start from this compound itself, the aminomethyl group could be readily converted to a hydrazide or other functional group necessary for the formation of such heterocycles.
Furthermore, intramolecular cyclization strategies could be employed to construct fused ring systems. For example, if the phenoxy ring or the adjacent phenyl ring is appropriately substituted, the aminomethyl group could participate in a Pictet-Spengler or Bischler-Napieralski type reaction to form isoquinoline (B145761) or dihydroisoquinoline derivatives.
Exploration of Structure-Activity Relationships (SAR) through Chemical Modification of the Compound
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold offers multiple points for chemical modification to systematically explore SAR.
Table 2: Potential Modifications for SAR Studies
| Position of Modification | Type of Modification | Potential Impact on Activity |
|---|---|---|
| Amino Group | Acylation, Alkylation, Arylation | Altering hydrogen bonding capacity, steric bulk, and basicity. |
| Phenyl Ring (attached to aminomethyl) | Substitution (e.g., with halogens, alkyl, alkoxy groups) | Modulating electronic properties and steric interactions. |
| Phenoxy Ring | Altering the position and nature of the fluoro substituent | Investigating the importance of fluorine for activity and exploring other halogen or electron-withdrawing/donating groups. |
By synthesizing and testing a series of analogues with systematic variations, researchers can identify the key structural features required for optimal biological activity. For example, studies on (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as sirtuin 2 inhibitors have demonstrated how systematic SAR analyses can lead to the identification of potent compounds. nih.gov A similar approach applied to the this compound core could lead to the discovery of novel therapeutic agents.
Development of Novel Synthetic Methodologies Utilizing the Unique Reactivity of the this compound Core
The unique combination of functional groups in this compound could inspire the development of novel synthetic methodologies. For instance, the presence of the diaryl ether and the benzylic amine could be exploited in transition-metal-catalyzed reactions. Directed C-H activation or functionalization reactions, where the amine or the ether oxygen directs a metal catalyst to a specific C-H bond on one of the aromatic rings, could provide a highly efficient route to substituted derivatives that would be difficult to access through traditional methods.
Furthermore, the development of one-pot or tandem reactions starting from this scaffold could streamline the synthesis of complex molecules. For example, a sequence involving an initial N-functionalization followed by an intramolecular cyclization could be devised to rapidly construct polycyclic heterocyclic systems.
Integration into Supramolecular Chemistry and Materials Science (e.g., as a component in rotaxanes or other assemblies)
The structural characteristics of this compound also lend themselves to applications in supramolecular chemistry and materials science. The aromatic rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds. These non-covalent interactions are the basis for the formation of self-assembled supramolecular structures.
A particularly intriguing application is the potential use of this compound as a building block for mechanically interlocked molecules, such as rotaxanes. Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle, with bulky "stoppers" at each end of the dumbbell to prevent the macrocycle from dethreading. The this compound could be functionalized with a long chain (the "thread") and then capped with bulky groups to form the dumbbell component. The synthesis of nih.govrotaxanes has been demonstrated in a stepwise, protecting-group-free manner, showcasing the feasibility of constructing complex interlocked architectures. nih.gov The incorporation of the fluorophenoxy-phenyl moiety could impart specific recognition properties or electronic characteristics to the resulting rotaxane, making it suitable for applications in molecular sensing, catalysis, or as a component of molecular machines.
Q & A
Basic Synthesis & Characterization
Q: What are the optimal synthetic routes for preparing 1-[2-(4-Fluorophenoxy)phenyl]methanamine, and how can purity be validated? A:
- Synthesis: A plausible route involves coupling 2-(4-fluorophenoxy)benzaldehyde via reductive amination. For example, reacting the aldehyde with ammonium acetate in the presence of sodium cyanoborohydride under acidic conditions . Alternative methods may use Suzuki-Miyaura cross-coupling to assemble the biphenyl ether scaffold prior to amination.
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) is recommended.
- Validation: Confirm purity (>95%) via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, fluorinated signals split due to <sup>19</sup>F coupling) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Advanced Mechanistic Studies
Q: How can computational modeling elucidate the electronic effects of the 4-fluorophenoxy group on the reactivity of this methanamine derivative? A:
- Methodology: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze:
- Electron-withdrawing effects of the fluorine atom on the aromatic ring’s charge distribution.
- Steric and electronic interactions during nucleophilic reactions (e.g., amide bond formation).
- Validation: Compare calculated HOMO-LUMO gaps with experimental UV-Vis spectra. Use Natural Bond Orbital (NBO) analysis to quantify resonance stabilization .
Analytical Contradictions
Q: How should researchers resolve discrepancies in <sup>19</sup>F NMR spectra when characterizing fluorinated intermediates in the synthesis of this compound? A:
- Troubleshooting:
- Impurity Identification: Use <sup>19</sup>F-<sup>1</sup>H HSQC NMR to detect fluorinated byproducts (e.g., unreacted 4-fluorophenol or para-substituted isomers).
- Solvent Effects: Ensure deuterated solvents (e.g., CDCl3 vs. DMSO-d6) do not shift fluorine signals.
- Quantitative Analysis: Integrate <sup>19</sup>F signals against an internal standard (e.g., trifluoroacetic acid) to quantify purity .
Safety & Handling
Q: What are the critical safety protocols for handling this compound in laboratory settings? A:
- Hazards: Based on structural analogs (e.g., methanamine derivatives), anticipate acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315/H319) .
- Mitigation:
- Use fume hoods and PPE (nitrile gloves, safety goggles).
- Store under inert gas (N2) at 2–8°C to prevent oxidation.
- Neutralize spills with 5% acetic acid before disposal .
Advanced Applications in Drug Discovery
Q: How can this compound serve as a scaffold for designing kinase inhibitors, and what structural modifications enhance selectivity? A:
- Rational Design:
- Introduce sulfonamide or urea groups at the methanamine position to mimic ATP-binding motifs in kinases.
- Replace the fluorophenoxy group with bulkier substituents (e.g., 3,5-difluoro) to improve hydrophobic interactions.
- Validation:
Stability & Degradation
Q: What experimental strategies assess the hydrolytic stability of the methanamine group under physiological conditions? A:
- Accelerated Stability Testing:
- Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 72 hours.
- Monitor degradation via LC-MS/MS, focusing on cleavage products (e.g., 2-(4-fluorophenoxy)benzaldehyde).
- Kinetic Analysis: Calculate half-life (t1/2) using first-order kinetics. Stabilize the amine group via acetylation or tert-butyl carbamate (Boc) protection if needed .
Conflicting Spectroscopic Data
Q: How can researchers distinguish between regioisomers of this compound using tandem mass spectrometry (MS/MS)? A:
- Fragmentation Patterns:
- Ortho-substituted isomers exhibit distinct cleavage patterns (e.g., loss of HF or NH3).
- Use collision-induced dissociation (CID) at 20–30 eV to fragment the molecular ion ([M+H]<sup>+</sup>).
- Compare with synthetic standards or computational MS/MS libraries (e.g., mzCloud) .
Green Chemistry Considerations
Q: What solvent systems minimize environmental impact during large-scale synthesis without compromising yield? A:
- Solvent Screening:
- Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF for amination steps.
- Use water/ethanol mixtures for recrystallization.
- Metrics: Calculate E-factors (kg waste/kg product) and atom economy. Optimize via microwave-assisted synthesis to reduce reaction time .
Cross-Disciplinary Methodologies
Q: How can AI-driven tools like COMSOL Multiphysics optimize reaction conditions for scaling up this compound? A:
- Process Modeling:
- Simulate heat/mass transfer in batch reactors using COMSOL’s Chemical Reaction Engineering Module.
- Predict optimal stirring rates and temperature profiles to minimize byproduct formation.
- Validation: Compare simulation results with experimental data (e.g., HPLC yield vs. predicted values) .
Data Reproducibility Challenges
Q: What steps ensure reproducibility in catalytic amination steps when synthesizing this compound across different laboratories? A:
- Standardization:
- Pre-dry solvents (e.g., THF over molecular sieves) and reagents (amine via azeotropic distillation).
- Use controlled atmosphere techniques (Schlenk line) for oxygen-sensitive steps.
- Interlab Validation: Share detailed protocols via platforms like protocols.io , including NMR raw data and chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
